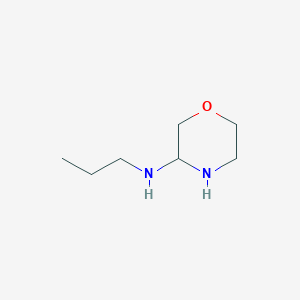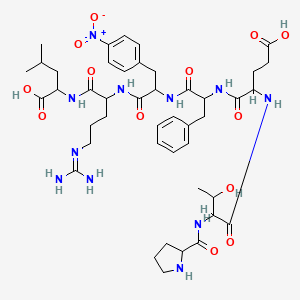
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one is a chemical compound with the molecular formula C13H17NO2 It is a piperidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxyl group at the 5th position of the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-2-one with a suitable oxidizing agent to introduce the hydroxyl group at the 5th position. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride . Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-benzyl-5-methylpiperidin-2-one using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Benzyl-5-hydroxy-5-methylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 5th position plays a crucial role in its biological activity, potentially interacting with enzymes and receptors in the body. The benzyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and reach its target sites .
Comparison with Similar Compounds
1-Benzyl-5-hydroxy-5-methylpiperidin-2-one can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but lacks the hydroxyl group, resulting in different chemical and biological properties.
This compound:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
664364-44-7 |
|---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-benzyl-5-hydroxy-5-methylpiperidin-2-one |
InChI |
InChI=1S/C13H17NO2/c1-13(16)8-7-12(15)14(10-13)9-11-5-3-2-4-6-11/h2-6,16H,7-10H2,1H3 |
InChI Key |
WNEAVWWWUXXJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)N(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
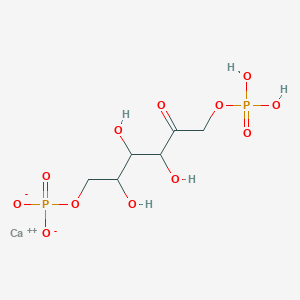
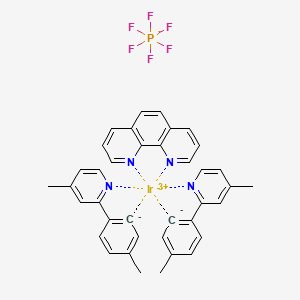
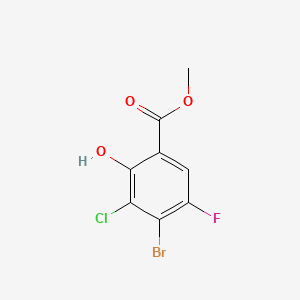
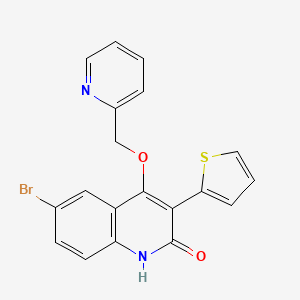
![(NE)-N-[(1-chloroanthracen-9-yl)methylidene]hydroxylamine](/img/structure/B13893470.png)
![N-[(4-Methoxyphenyl)methyl]-N-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13893474.png)
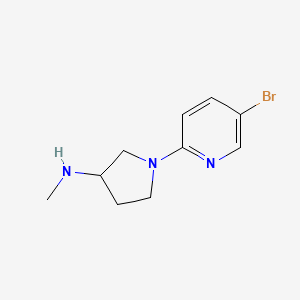
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13893484.png)

